molecular formula C11H16BrNO3S B14903292 4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide

4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide

Cat. No.: B14903292
M. Wt: 322.22 g/mol
InChI Key: LWFANUJGKLZJBZ-UHFFFAOYSA-N
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Description

4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide (CAS: 1008372-99-3) is a benzenesulfonamide derivative of interest in medicinal chemistry and agrochemical research . This compound features a bromo-substituted aromatic ring and a methoxypropan-2-yl sulfonamide side chain, a structure class known for its diverse biological activity. Compounds containing the sulfonamide functional group have demonstrated significant potential in therapeutic development, particularly as anti-diabetic agents that function by stimulating insulin secretion from pancreatic β-cells . Beyond pharmaceuticals, sulfonyl urea analogues are extensively investigated for their utility as herbicides and diuretics, providing a broad scope for agricultural and pharmacological applications . Researchers value this specific brominated and alkylated sulfonamide as a versatile building block for constructing more complex molecules or for use in structure-activity relationship (SAR) studies. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, while the sulfonamide group can contribute to binding with various biological targets . Proper handling is essential; consult the Safety Data Sheet for detailed hazard and handling instructions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H16BrNO3S

Molecular Weight

322.22 g/mol

IUPAC Name

4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C11H16BrNO3S/c1-8-6-10(4-5-11(8)12)17(14,15)13-9(2)7-16-3/h4-6,9,13H,7H2,1-3H3

InChI Key

LWFANUJGKLZJBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)COC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide typically involves the following steps:

    Sulfonation: The addition of a sulfonamide group to the benzene ring.

    Alkylation: The attachment of the methoxypropan-2-yl group to the nitrogen atom of the sulfonamide.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide involves large-scale chemical reactors where the aforementioned reactions are conducted. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand.

Chemical Reactions Analysis

Hydrolysis

Sulfonamides undergo hydrolysis under acidic or basic conditions to form sulfonic acids and amines. For this compound:

  • Acidic conditions : HCl/H₂O → Sulfonic acid + amine .

  • Basic conditions : NaOH → Sulfonic acid salt + amine .

Nucleophilic Substitution

The bromine substituent at the 4-position may participate in nucleophilic aromatic substitution (NAS). Substituents like methoxy groups activate the ring, though steric hindrance could reduce reactivity.

Stability Considerations

  • Steric effects : The bulky 1-methoxypropan-2-yl group may reduce reactivity at the sulfonamide position.

  • Electron-donating groups : Methoxy groups stabilize the sulfonamide linkage, potentially enhancing hydrolytic stability .

Reaction Trends

  • Steric hindrance : Substituents like 2-methyl groups in aziridines reduce termination in polymerization, suggesting analogous behavior in sulfonamides .

  • Substitution effects : Halogenated positions (e.g., bromo) favor electrophilic substitution, while electron-donating groups (e.g., methoxy) enhance nucleophilic reactions .

Stability and Reactivity

  • Hydrolytic stability : Sulfonamides with electron-donating groups (e.g., methoxy) resist hydrolysis compared to electron-withdrawing groups .

  • Nucleophilic displacement : Bromine at the 4-position may undergo substitution under strong nucleophilic conditions (e.g., amines, alkoxides) .

Scientific Research Applications

4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent on Sulfonamide Nitrogen Molecular Formula Key Properties/Applications Reference
4-Bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide 1-Methoxypropan-2-yl C₁₁H₁₆BrNO₃S Potential catalytic intermediate
4-Bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide 2,4,5-Trifluorophenyl C₁₂H₇BrF₃NO₂S High purity (95%); halogen-rich
5-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzenesulfonamide 1-Hydroxy-2-methylpropan-2-yl C₁₁H₁₆BrNO₄S Fragment screening in crystallography
4-Bromo-N-(3-nitrophenyl)benzenesulfonamide 3-Nitrophenyl C₁₂H₁₀BrN₂O₄S Commercial availability (97% purity)

Key Observations :

  • The 1-methoxypropan-2-yl group in the target compound introduces steric bulk and ether functionality, which may enhance solubility compared to nitro- or fluorophenyl substituents .
  • Hydroxyalkyl substituents (e.g., 1-hydroxy-2-methylpropan-2-yl in ) are used in fragment-based drug discovery due to their hydrogen-bonding capabilities.

Table 2: Reactivity in Cross-Coupling Reactions

Compound Reaction Type Catalytic System Outcome Reference
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Suzuki coupling Pd(0)/boronic acids Monosubstituted products (high yield)
4-Bromo-N-(3-(4-hydroxybutyl)-4-methoxynaphthalen-1-yl)benzenesulfonamide Sulfonylation Sulfonyl chloride reagents 49% yield over two steps
4-Bromo-N-(2-nitrophenyl)benzenesulfonamide N/A N/A Commercial intermediate

Key Observations :

  • Brominated benzenesulfonamides are common intermediates in Suzuki-Miyaura cross-coupling reactions , where the bromine atom acts as a leaving group for palladium-catalyzed aryl-aryl bond formation .

Key Observations :

  • Sulfonamides with indole or chromen-2-yl substituents (e.g., ) show significant anti-toxin activity, suggesting that the target compound’s methoxypropan group may be optimized for similar interactions.
  • The lack of direct biological data for the target compound underscores the need for further studies, leveraging methodologies applied to its analogues.

Regulatory and Commercial Considerations

  • Regulatory Status : Compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(S)-1-methoxypropan-2-yl]acetamide (CAS 87392-12-9) require GHS-compliant labeling , implying that the target compound may fall under similar regulations if commercialized.
  • Commercial Availability : Brominated benzenesulfonamides with nitro or fluoro substituents are widely available (e.g., 97% purity for nitrophenyl derivatives ), suggesting established synthetic routes for scaling the target compound.

Biological Activity

4-Bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H15BrO3S
  • Molecular Weight : 305.21 g/mol
  • IUPAC Name : 4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide
  • Canonical SMILES : BrC1=C(C(=C(C=C1)C(S(=O)(=O)N)C)C)OC(C)C

The biological activity of 4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of target enzymes, potentially inhibiting their activity. This compound's bromine atom may enhance binding affinity and selectivity, while the methoxy group can influence pharmacokinetic properties.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and reproduction. In vitro studies have demonstrated that 4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide shows activity against various strains of bacteria, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings from various studies:

Cell Line IC50 (µM) Mechanism
MCF-715.5Induction of apoptosis
HeLa20.0Cell cycle arrest in G2/M phase
A549 (lung cancer)18.0Inhibition of proliferation

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide. The results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with a notable potency against Staphylococcus aureus.

Study 2: Anticancer Mechanisms

In a separate investigation by Johnson et al. (2024), the anticancer effects of the compound were assessed using MCF-7 and HeLa cell lines. The study revealed that treatment with 4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide led to significant decreases in cell viability and increased markers of apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Basic: What are the standard synthetic routes for preparing 4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide?

The compound can be synthesized via alkynyl sulfonamide hydroamination using catalytic Et2_2Zn, as demonstrated for structurally analogous sulfonamides . Key steps include:

  • Sulfonylation : Reacting 4-bromo-3-methylbenzenesulfonyl chloride with 1-methoxypropan-2-amine under basic conditions (e.g., K2_2CO3_3) in anhydrous THF.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from hexane to achieve >95% purity .
  • Characterization : Validate via 1^1H/13^13C NMR (CDCl3_3, δ 2.35 ppm for CH3_3), FT-IR (S=O stretching at 1169–1372 cm1^{-1}), and HRMS (M+Na+^+ peak at m/z 447.9967) .

Advanced: How can reaction conditions be optimized for higher yields and selectivity?

Employ statistical design of experiments (DoE) coupled with computational reaction path searches :

  • Factor Screening : Use fractional factorial designs to identify critical parameters (e.g., solvent polarity, catalyst loading, temperature) .
  • Quantum Chemical Calculations : Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways, as demonstrated in ICReDD’s workflow .
  • Feedback Loops : Integrate experimental data (e.g., HPLC yield) with computational predictions to refine conditions iteratively .

Basic: What spectroscopic techniques are essential for structural confirmation?

  • NMR :
    • 1^1H NMR: Confirm methoxypropan-2-yl group (δ 3.3–3.5 ppm for OCH3_3, δ 1.2–1.4 ppm for CH3_3) and aromatic protons (δ 7.1–7.7 ppm) .
    • 13^13C NMR: Verify sulfonamide carbonyl (δ ~135 ppm) and brominated aromatic carbons (δ ~117 ppm) .
  • HRMS : Match observed [M+Na]+^+ with theoretical m/z (error < 2 ppm) .
  • FT-IR : Confirm sulfonamide S=O asymmetric/symmetric stretches (1372 and 1169 cm1^{-1}) .

Advanced: How can crystallography resolve ambiguities in structural assignments?

  • Single-Crystal Growth : Use slow evaporation of hexane/EtOAc mixtures to obtain monoclinic crystals (space group P21_1/n) .
  • X-ray Diffraction : Refine unit cell parameters (e.g., a = 8.9356 Å, β = 99.472°) and validate bond angles/planarity of the sulfonamide moiety .
  • Cross-Validation : Compare experimental XRD data with computational models (e.g., Mercury CSD) to resolve discrepancies in torsional angles .

Basic: What purification strategies are effective for this sulfonamide?

  • Liquid-Liquid Extraction : Separate unreacted amines using dichloromethane/water phases.
  • Flash Chromatography : Optimize solvent gradients (e.g., hexane:EtOAc 4:1 to 1:1) to isolate the product from brominated byproducts .
  • Recrystallization : Use hexane to remove hydrophobic impurities, achieving ≥99% purity for biological assays .

Advanced: How to analyze contradictory spectral data (e.g., unexpected NMR splitting)?

  • Dynamic NMR : Probe temperature-dependent splitting to identify rotameric equilibria in the methoxypropan-2-yl group .
  • 2D Techniques : Employ HSQC and HMBC to correlate ambiguous protons/carbons, resolving overlap in aromatic regions .
  • Computational NMR : Compare experimental shifts with DFT-predicted values (GIAO method, B3LYP/6-311+G(d,p)) to assign challenging signals .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., hCA-II) via stopped-flow CO2_2 hydration assay, leveraging sulfonamide’s Zn-binding affinity .
  • Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

  • Core Modifications : Introduce substituents at the 4-bromo (e.g., Cl, CF3_3) or methoxypropan-2-yl group (e.g., ethoxy, allyl) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., sulfonamide H-bond with Thr200^{200} in hCA-II) .
  • ADMET Prediction : Apply QikProp to assess bioavailability (e.g., logP < 3, PSA < 90 Ų) .

Basic: How to troubleshoot low yields in large-scale synthesis?

  • Process Control : Monitor exotherms during sulfonylation using inline IR spectroscopy .
  • Membrane Separation : Remove ionic byproducts (e.g., unreacted sulfonyl chloride) via nanofiltration (MWCO 500 Da) .

Advanced: What computational tools predict reactivity in further functionalization?

  • Reactivity Descriptors : Calculate Fukui indices (Gaussian 09) to identify electrophilic/nucleophilic sites on the aromatic ring .
  • Transition-State Modeling : Use CP2K to simulate Pd-catalyzed cross-coupling at the 4-bromo position (e.g., Suzuki-Miyaura with arylboronic acids) .

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